molecular formula C8H6F3NO5S B13628987 5-Sulfamoyl-2-(trifluoromethoxy)benzoic acid

5-Sulfamoyl-2-(trifluoromethoxy)benzoic acid

Cat. No.: B13628987
M. Wt: 285.20 g/mol
InChI Key: FIXPXXFBZYGPBE-UHFFFAOYSA-N
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Description

5-Sulfamoyl-2-(trifluoromethoxy)benzoic acid is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a sulfamoyl group and a trifluoromethoxy group attached to a benzoic acid core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sulfamoyl-2-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the trifluoromethoxy group through a nucleophilic substitution reaction, followed by the introduction of the sulfamoyl group via sulfonation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Sulfamoyl-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

5-Sulfamoyl-2-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Sulfamoyl-2-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(trifluoromethoxy)benzoic acid: This compound shares the trifluoromethoxy group but has an amino group instead of a sulfamoyl group.

    5-(Methylsulfamoyl)-2-(trifluoromethoxy)benzoic acid: Similar structure with a methylsulfamoyl group instead of a sulfamoyl group.

Uniqueness

5-Sulfamoyl-2-(trifluoromethoxy)benzoic acid is unique due to the combination of its sulfamoyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H6F3NO5S

Molecular Weight

285.20 g/mol

IUPAC Name

5-sulfamoyl-2-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H6F3NO5S/c9-8(10,11)17-6-2-1-4(18(12,15)16)3-5(6)7(13)14/h1-3H,(H,13,14)(H2,12,15,16)

InChI Key

FIXPXXFBZYGPBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)OC(F)(F)F

Origin of Product

United States

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